molecular formula C10H10N2O B3043719 7-(aminomethyl)-2H-isoquinolin-1-one CAS No. 913526-08-6

7-(aminomethyl)-2H-isoquinolin-1-one

Cat. No. B3043719
CAS RN: 913526-08-6
M. Wt: 174.2 g/mol
InChI Key: FBOWJHZNHMRKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(aminomethyl)-2H-isoquinolin-1-one, also known as 7-Aminomethyl-7-carbaguanine, is one of the precursors of nucleoside Q (queuosine) biosynthesis . It is a substrate for preQ1 synthase (EC 1.7.1.13) which catalyzes the NADPH-dependent reduction of 7-cyano-7-carbaguanine (preQ0) to 7-aminomethyl-7-carbaguanine (preQ1) .


Synthesis Analysis

The synthesis of 7-(aminomethyl)-2H-isoquinolin-1-one involves the multistep conversion of GTP to the common precursor base 7-cyano-7-deazaguanine (preQ0) . The Dpd modification machinery from Salmonella enterica serovar Montevideo has been reconstituted in vitro, elucidating the roles of each protein and the X-ray crystal structure of DpdA . DpdA inserts preQ0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB . DpdC then converts preQ0-modified DNA to ADG-modified DNA .


Molecular Structure Analysis

The molecular structure of 7-(aminomethyl)-2H-isoquinolin-1-one is complex, with the molecule containing a pyrrolo [2,3-d]pyrimidine ring system . This system is an isomer of pyrrolopyrimidine having the 3 ring nitrogen atoms at the 1-, 5-, and 7-positions .

properties

IUPAC Name

7-(aminomethyl)-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-7-1-2-8-3-4-12-10(13)9(8)5-7/h1-5H,6,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOWJHZNHMRKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CNC2=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(aminomethyl)-2H-isoquinolin-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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